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molecular formula C12H18N2O2 B8617056 (2-Amino-ethyl)-ethyl-carbamic acid benzyl ester

(2-Amino-ethyl)-ethyl-carbamic acid benzyl ester

Cat. No. B8617056
M. Wt: 222.28 g/mol
InChI Key: QWSKQIZFQPGGRE-UHFFFAOYSA-N
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Patent
US08802681B2

Procedure details

To a solution of compound N (24.9 g, 78.2 mmol) in MeOH (300 ml) was added a solution of LiOH (3.8 g, 156 mmol) in water (30 ml). The reaction mixture was stirred at room temperature for 5 h. Next the solvents were evaporated to ¾ of initial volume followed by the dilution with water (200 ml). The solution was extracted with EtOAc (200 ml×2) and the organic layer was washed with brine (100 ml), dried over MgSO4 and evaporated in vacuo. Residue was dissolved in ether (200 ml) and treated with 2 N HCl/ether (200 ml). The formed precipitate was filtered, washed with ether and dried in vacuum to provide hydrochloride salt of compound O (12.1 g, 46.7 mmol) as white solid. LC-MS [M+H] 222.9 (C12H18N2O2+H, calc: 223.2).
Name
compound N
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:22])[N:10]([CH2:20][CH3:21])[CH2:11][CH2:12][NH:13]C(=O)C(F)(F)F)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].[OH-]>CO.O>[CH2:1]([O:8][C:9](=[O:22])[N:10]([CH2:11][CH2:12][NH2:13])[CH2:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
compound N
Quantity
24.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CCNC(C(F)(F)F)=O)CC)=O
Name
Quantity
3.8 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next the solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (200 ml×2)
WASH
Type
WASH
Details
the organic layer was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in ether (200 ml)
ADDITION
Type
ADDITION
Details
treated with 2 N HCl/ether (200 ml)
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(N(CC)CCN)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 46.7 mmol
AMOUNT: MASS 12.1 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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